Methyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, a sulfonamide group, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinazoline derivative with sulfonyl chloride in the presence of a base such as pyridine.
Functional Group Modifications: The acetyl and pyrrolidin-1-ylethyl groups are introduced through acylation and alkylation reactions, respectively, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction may produce quinazoline alcohols or amines.
Scientific Research Applications
Methyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups, such as gefitinib and erlotinib.
Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfanilamide and sulfamethoxazole.
Uniqueness
Methyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
methyl 4-(3-methoxyanilino)-8-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-6-4-9-15-16(11-17(19(22)24-3)21-18(12)15)20-13-7-5-8-14(10-13)23-2/h4-11H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLCLBKEYLRLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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